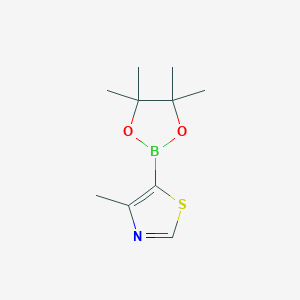

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Descripción

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS: 690632-24-7, molecular formula: C₁₆H₂₀BNO₂S, molecular weight: 301.21 g/mol) is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a pinacol boronate ester at position 5 . The boronate ester moiety renders the compound highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks . Its synthesis typically involves palladium-catalyzed borylation of brominated precursors, as exemplified by the reaction of 5-bromo-4-methylthiazole with bis(pinacolato)diboron under optimized conditions (e.g., using Pd(dppf)Cl₂ and KOAc in dioxane at 100°C) .

The compound exhibits moderate lipophilicity (cLogP: ~7.3) and low aqueous solubility (cLogS: -3.355), necessitating organic solvents for handling . Its planar thiazole ring and sterically shielded boronate group contribute to stability under ambient conditions, though storage at -20°C in moisture-free environments is recommended . Applications span medicinal chemistry (e.g., as a building block for kinase inhibitors) and materials science (e.g., in molecular switches) .

Propiedades

IUPAC Name |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2S/c1-7-8(15-6-12-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQNVRKSVXSVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the reaction of 4-methylthiazole with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, where a palladium catalyst is used to facilitate the borylation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is common to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various types of reactions, including:

Cross-Coupling Reactions: These reactions are essential in forming carbon-carbon and carbon-heteroatom bonds. Suzuki-Miyaura cross-coupling is a notable example.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.

Substitution Reactions: The boronic ester group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Boronic Acids: Common reagents for borylation reactions.

Solvents: Organic solvents such as dichloromethane or toluene are often used.

Major Products Formed:

Coupling Products: Various biaryls and heteroaryls can be synthesized through cross-coupling reactions.

Oxidation/Reduction Products: Different oxidation states of the thiazole ring and boronic ester derivatives.

Aplicaciones Científicas De Investigación

Chemistry: This compound is widely used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it valuable in constructing complex molecular structures.

Biology: In biological research, 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is used in the study of enzyme inhibitors and receptor ligands. Its derivatives can be employed in the design of new drugs.

Medicine: The compound's derivatives are explored for their potential therapeutic effects. They may serve as intermediates in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the chemical industry, this compound is utilized in the production of materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism by which 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole exerts its effects involves its participation in cross-coupling reactions. The boronic ester group acts as a nucleophile, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes or receptors to exert its biological effects.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilicity at the boron center, accelerating cross-coupling reactivity. Methyl and methoxy groups improve solubility in polar aprotic solvents .

- Synthetic Flexibility : Suzuki-Miyaura reactions dominate applications, but Stille and Negishi couplings are viable for halogenated analogs .

- Stability : Isothiazole-based boronates () exhibit lower thermal stability compared to thiazole derivatives due to reduced aromatic stabilization .

Reactivity and Functional Group Compatibility

- Cross-Coupling Efficiency : The target compound demonstrates superior reactivity in Pd-catalyzed couplings compared to 2-phenyl analogs, attributed to reduced steric hindrance at the 5-position .

- Orthogonality : Methoxy-substituted derivatives () enable sequential functionalization, as the boronate and methoxy groups tolerate distinct reaction conditions .

- Byproduct Formation : Halogenated byproducts (e.g., 4-bromo derivatives) are common in incomplete borylation reactions, necessitating rigorous purification .

Actividad Biológica

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C12H18BNO4S

- Molecular Weight: 283.15 g/mol

- CAS Number: 2223027-29-8

Biological Activity Overview

Research indicates that compounds containing thiazole and boron functionalities exhibit various biological activities, including antimicrobial and anticancer properties. The specific compound under review has shown promise in several studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance:

- Activity Against Bacteria: Compounds similar to 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. These compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL against resistant strains .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties:

- Mechanism of Action: The compound is believed to inhibit key enzymes involved in cancer cell proliferation. For example, it may target GSK-3β and other kinases critical for cancer cell survival .

- Case Studies: In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies.

Data Tables

| Biological Activity | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 - 8 | |

| Mycobacterium tuberculosis | 0.5 - 1.0 | |

| Cancer Cell Lines (Apoptosis Induction) | IC50 > 10 µM |

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of various thiazole derivatives against resistant bacterial strains. The results indicated that the tested compounds exhibited significant antibacterial activity with MIC values lower than those of standard antibiotics .

Case Study: Anticancer Potential

Another research article focused on the synthesis and evaluation of thiazole derivatives for their anticancer properties. The study revealed that certain derivatives could effectively inhibit cancer cell growth with IC50 values indicating potent activity while maintaining low toxicity levels in normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.